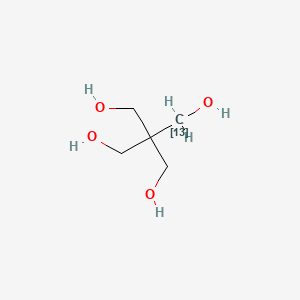
Pentaerythritol-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol-13C is a carbon-13 labeled variant of pentaerythritol, an organic compound with the formula C(CH2OH)4. The molecular structure can be described as a neopentane with one hydrogen atom in each methyl group replaced by a hydroxyl group. This compound is a polyol, specifically a tetrol, and is a white solid. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Pentaerythritol-13C can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product plus formate ion . The reaction conditions typically involve the use of a strong base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves high-temperature condensation followed by cascade recrystallization separation. This method lowers impurities and enhances the purity of the final product . The process is designed to be efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Pentaerythritol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nitric acid, which can convert the hydroxyl groups into nitrate esters, and various oxidizing agents that can further modify the compound. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
One of the major products formed from reactions involving this compound is pentaerythritol tetranitrate, a nitrate ester with explosive properties . Other products include various polyfunctionalized derivatives used in the synthesis of resins, varnishes, and other industrial materials .
科学的研究の応用
Pentaerythritol-13C is used in a wide range of scientific research applications:
作用機序
The mechanism by which pentaerythritol-13C exerts its effects involves the release of free nitric oxide after a denitration reaction. This nitric oxide triggers signaling pathways involving soluble guanylate cyclase, leading to various physiological effects such as vasodilation . In enzymatic reactions, this compound can participate in hydrogen transfer reactions facilitated by flavoenzymes, which are crucial for studying catalytic mechanisms .
類似化合物との比較
Pentaerythritol-13C can be compared with other similar compounds such as neopentane, neopentyl alcohol, and neopentyl glycol. These compounds share structural similarities but differ in their functional groups and chemical properties:
Neopentane: A hydrocarbon with no hydroxyl groups, making it less reactive compared to this compound.
Neopentyl Alcohol: Contains one hydroxyl group, making it less versatile in chemical reactions compared to this compound.
Neopentyl Glycol: Contains two hydroxyl groups, offering intermediate reactivity and versatility.
This compound stands out due to its four hydroxyl groups and isotopic labeling, which provide unique advantages in scientific research and industrial applications.
特性
分子式 |
C5H12O4 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)(113C)propane-1,3-diol |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1+1 |
InChIキー |
WXZMFSXDPGVJKK-OUBTZVSYSA-N |
異性体SMILES |
C(C(CO)(CO)[13CH2]O)O |
正規SMILES |
C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


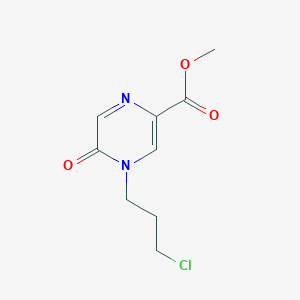
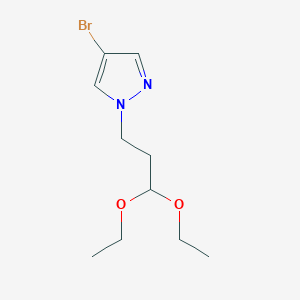
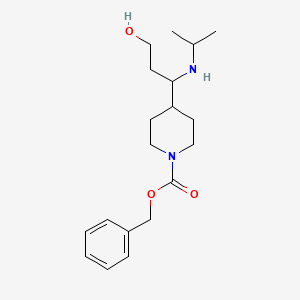
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
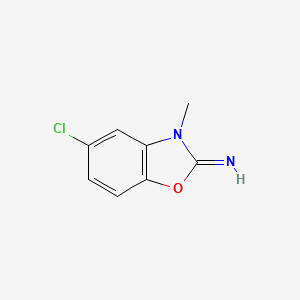
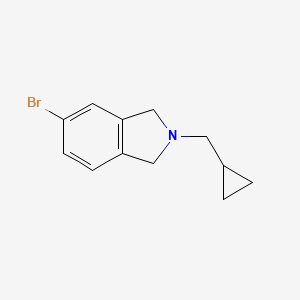
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
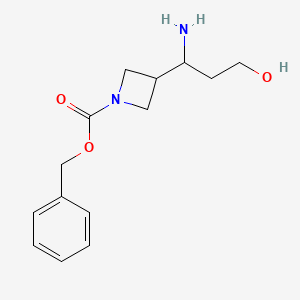
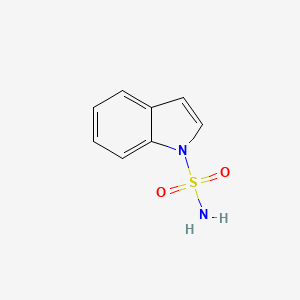
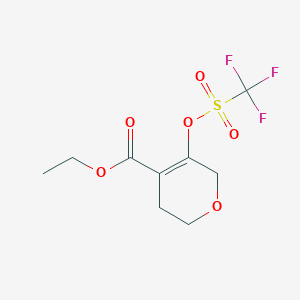
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
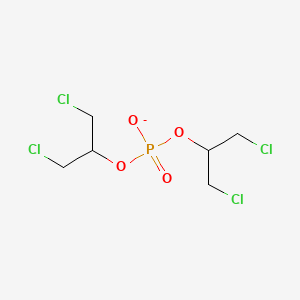
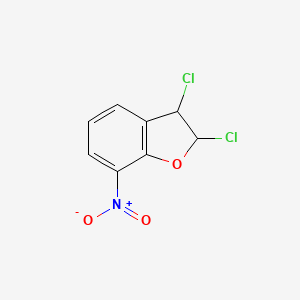
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
